molecular formula C8H5F5O2 B14066742 1,2-Difluoro-3-difluoromethoxy-6-(fluoromethoxy)benzene

1,2-Difluoro-3-difluoromethoxy-6-(fluoromethoxy)benzene

Cat. No.: B14066742
M. Wt: 228.12 g/mol
InChI Key: ZWOVCOCZNYJLCN-UHFFFAOYSA-N
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Description

1,2-Difluoro-3-difluoromethoxy-6-(fluoromethoxy)benzene is a fluorinated aromatic compound with the molecular formula C8H4F5O2 This compound is characterized by the presence of multiple fluorine atoms and methoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Difluoro-3-difluoromethoxy-6-(fluoromethoxy)benzene typically involves the introduction of fluorine atoms and methoxy groups onto a benzene ring. One common method is the nucleophilic aromatic substitution (SNAr) reaction, where fluorine atoms are introduced using reagents such as potassium fluoride (KF) or cesium fluoride (CsF) under specific conditions. The methoxy groups can be introduced through the reaction of the corresponding phenol with methanol in the presence of a base like sodium hydroxide (NaOH).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1,2-Difluoro-3-difluoromethoxy-6-(fluoromethoxy)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where fluorine atoms can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4 (sulfuric acid)

    Reduction: LiAlH4, NaBH4, ethanol

    Substitution: KF, CsF, NaOH, methanol

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives. Substitution reactions can result in the formation of various substituted benzene derivatives.

Scientific Research Applications

1,2-Difluoro-3-difluoromethoxy-6-(fluoromethoxy)benzene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated aromatic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with improved properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1,2-Difluoro-3-difluoromethoxy-6-(fluoromethoxy)benzene involves its interaction with molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with specific enzymes or receptors. The methoxy groups may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Difluoro-3-fluoromethoxybenzene
  • 1,2-Difluoro-4-methoxybenzene
  • 1,3-Difluoro-2-methoxybenzene

Uniqueness

1,2-Difluoro-3-difluoromethoxy-6-(fluoromethoxy)benzene is unique due to the specific arrangement of fluorine and methoxy groups on the benzene ring. This unique structure imparts distinct chemical properties, such as increased electron-withdrawing effects and altered reactivity compared to other similar compounds. These properties make it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H5F5O2

Molecular Weight

228.12 g/mol

IUPAC Name

1-(difluoromethoxy)-2,3-difluoro-4-(fluoromethoxy)benzene

InChI

InChI=1S/C8H5F5O2/c9-3-14-4-1-2-5(15-8(12)13)7(11)6(4)10/h1-2,8H,3H2

InChI Key

ZWOVCOCZNYJLCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1OCF)F)F)OC(F)F

Origin of Product

United States

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